rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
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Description
Synthesis Analysis
The synthesis of structurally related bicyclic compounds often involves innovative strategies to create complex frameworks. For example, the desymmetrization of trienes derived from diols via ring-closing metathesis has been employed for synthesizing compounds with a 6,8-dioxabicyclo[3.2.1]octane skeleton, a structural subunit common in natural products and structurally related to the compound of interest (Burke, Müller, & Beaudry, 1999). Another approach involves the synthesis of a rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, showcasing the versatility of strategies to construct the bicyclic core (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives has been elucidated using NMR spectroscopy and X-ray diffraction, providing detailed insights into their structural characteristics. For example, studies on esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride highlighted the utility of various spectroscopic techniques for unambiguous assignment of resonances (Arias-Pérez et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of bicyclic compounds, including those with azabicyclo[3.2.1]octane skeletons, is of significant interest. Research has detailed the synthesis and reactivity of such bicycles derived from tartaric acid and α-amino acids, providing insight into their potential as dipeptide isosteres (Guarna et al., 1999).
Physical Properties Analysis
Physical properties, such as solubility and crystallinity, are crucial for understanding the behavior of chemical compounds under different conditions. While specific studies on the physical properties of "rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride" were not identified, related research on similar compounds provides valuable context for predicting its physical behavior.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define a compound's utility and application scope. For instance, the study of reactions of 4-oxoalkanoic acids leading to various bicyclic lactams highlights the diverse chemical properties and potential synthetic applications of bicyclic compounds (Wedler et al., 1992).
Scientific Research Applications
Synthesis of Analogues and Derivatives : Research indicates the successful synthesis of conformationally rigid analogues and various ester derivatives of related bicyclic compounds, suggesting potential applications in designing molecules with specific structural and functional properties. For instance, the synthesis of a conformationally rigid analogue of 2-amino adipic acid with an 8-azabicyclo[3.2.1]octane skeleton has been reported, underscoring the potential for creating bespoke molecules for various scientific applications (Kubyshkin et al., 2009). Similarly, the structural study of a series of esters derived from azabicyclooctane carboxylic acid hydrochlorides has been conducted to understand their structural configurations, indicating the potential for detailed molecular analysis in scientific research (Arias-Pérez et al., 2001).
Structural and Conformational Studies : Detailed structural and conformational analyses of azabicyclooctane derivatives have been carried out, highlighting the importance of these compounds in understanding molecular geometry and interactions. For instance, the crystal structure of various bicyclic compounds has been established using X-ray crystallography, offering insights into the molecular architecture and potential functional applications of these structures (Ridder et al., 1996).
Application in Synthesizing Stereochemically Complex Structures : The use of azabicyclooctane derivatives in synthesizing stereochemically complex structures has been documented, indicating their significance in constructing molecularly intricate systems. A synthetic study reports the creation of optically active azabicyclooctane-tricarboxylic acid from trans-4-hydroxy-L-proline, showcasing the compound's utility in constructing complex molecular frameworks (Arakawa et al., 2003).
properties
IUPAC Name |
(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-5-1-2-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLNVMCDTVHLX-RYLOHDEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C[C@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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